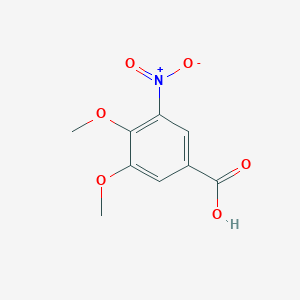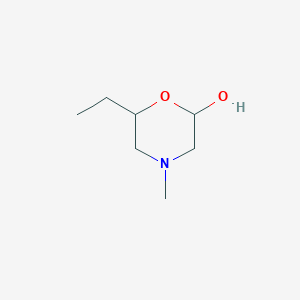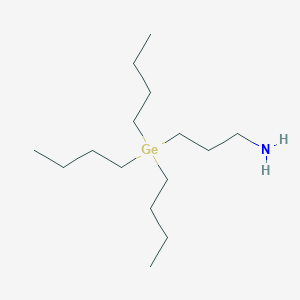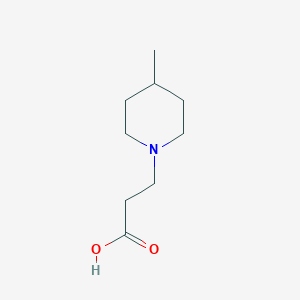
3,4-二甲氧基-5-硝基苯甲酸
描述
3,4-Dimethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO6 . It is a derivative of benzoic acid, which has been modified by the addition of two methoxy groups and one nitro group .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid involves several steps. One method involves converting the 3,4-dimethoxy-5-nitrobenzoic acid into an activated derivative which is reacted with 2-cyano-N,N-diethylacetamide in the presence of a base .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-5-nitrobenzoic acid consists of a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid group . The exact mass of the molecule is 227.04298701 g/mol .Physical and Chemical Properties Analysis
3,4-Dimethoxy-5-nitrobenzoic acid has a molecular weight of 227.17 g/mol . It has a predicted boiling point of 399.4±42.0 °C and a melting point of 194-195 °C . It is insoluble in water but soluble in DMSO and methanol .科学研究应用
3,4-二甲氧基-5-硝基苯甲酸:全面分析
恩他卡朋的合成: 3,4-二甲氧基-5-硝基苯甲酸用于合成恩他卡朋,这是一种用于治疗帕金森病的药物。 该过程涉及将酸转化为活化的衍生物,然后与其他化合物反应,最终得到恩他卡朋 .
有机锡羧酸盐的形成: 该化合物与有机锡氧化物/卤化物反应生成有机锡羧酸盐。 这些是一维聚合物,由于其独特的几何特性,在材料科学中具有潜在的应用 .
硝基芳香族化合物的合成: 作为一种硝基芳香族化合物,3,4-二甲氧基-5-硝基苯甲酸可用于合成各种其他复杂的有机分子,这些分子可能在化学和材料科学的不同领域都有应用 .
化学研究与开发: 该化合物的性质使其在化学研发中具有价值,它可以用于开发新的合成路线或改进现有路线,以用于复杂的的有机分子 .
安全和危害
The safety data sheet for 3,4-Dimethoxy-5-nitrobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that nitrobenzoic acids can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in water and other solvents can impact its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting corrosion in an acidic setting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethoxy-5-nitrobenzoic acid . For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
3,4-Dimethoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 3,4-Dimethoxy-5-nitrobenzoic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of 3,4-Dimethoxy-5-nitrobenzoic acid on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For example, 3,4-Dimethoxy-5-nitrobenzoic acid can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This modulation can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxy-5-nitrobenzoic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, through direct binding interactions. This inhibition can lead to changes in the metabolic processing of substrates by these enzymes. Additionally, 3,4-Dimethoxy-5-nitrobenzoic acid can influence gene expression by modulating transcription factors such as NF-κB. This modulation occurs through the interaction of the compound with signaling molecules that regulate the activity of these transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-5-nitrobenzoic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the effects of 3,4-Dimethoxy-5-nitrobenzoic acid on cellular function can persist, with some changes in gene expression and enzyme activity being maintained over time .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-5-nitrobenzoic acid in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3,4-Dimethoxy-5-nitrobenzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in the metabolic flux of various substrates, affecting the levels of metabolites and the overall metabolic state of the cell. Additionally, this compound can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-5-nitrobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transporters involved in oxidative stress responses can lead to the targeted delivery of 3,4-Dimethoxy-5-nitrobenzoic acid to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxy-5-nitrobenzoic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The localization of 3,4-Dimethoxy-5-nitrobenzoic acid can impact its activity, with different effects observed depending on the compartment in which it is localized .
属性
IUPAC Name |
3,4-dimethoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSKXYALDGGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620251 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-48-7 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)


